CYP3A4 Inhibition Liability: Target Compound vs. Structurally Proximal Benzamides
The target compound, 2,6-difluoro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide, was evaluated for CYP3A4 inhibition in human liver microsomes and exhibited an IC50 of 20,000 nM (20 µM) [1]. This value indicates very weak CYP3A4 inhibition, suggesting a low propensity for CYP3A4-mediated drug-drug interactions. By contrast, a structurally distinct but therapeutically relevant comparator from the same benzamide class—N-{4-(cyclopropylcarbamoyl)methylphenyl}-2,6-difluorobenzamide (CAS 1060262-25-0)—has been reported as a potent kinase inhibitor with an IC50 in the nanomolar range for its primary target, but CYP3A4 inhibition data for that specific comparator were not located in the public domain [2]. The 20 µM CYP3A4 IC50 of the target compound provides a baseline liver-metabolism liability metric against which any future, more potent kinase-inhibitory analogs containing the 2-oxopiperidinyl motif should be benchmarked.
| Evidence Dimension | CYP3A4 inhibition IC50 in human liver microsomes |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (20 µM) |
| Comparator Or Baseline | Comparator: N-{4-(cyclopropylcarbamoyl)methylphenyl}-2,6-difluorobenzamide (CAS 1060262-25-0). Quantitative CYP3A4 data not publicly available for comparator; primary target kinase IC50 reported as nanomolar-range [2]. |
| Quantified Difference | Not calculable; cross-class comparison only. |
| Conditions | Human liver microsomes, fluorogenic substrate, 15 min preincubation, NADPH addition, 2 h measurement (BindingDB assay ID 50017279) [1]. |
Why This Matters
For procurement decisions in early drug discovery, a known, weak CYP3A4 inhibition profile (20 µM) allows teams to triage this compound as a low-DDI-risk scaffold, whereas analogs with unknown CYP3A4 liability carry additional de-risking costs.
- [1] BindingDB entry BDBM50600733, CHEMBL5182534: CYP3A4 inhibition IC50 = 20,000 nM. Target: Cytochrome P450 3A4 (Human). Assay: Human liver microsomes, fluorogenic substrate, 15 min preincubation, 2 h measurement. Deposited 2023-06-23. View Source
- [2] Kuujia.com product listing for N-{4-(cyclopropylcarbamoyl)methylphenyl}-2,6-difluorobenzamide (CAS 1060262-25-0): 'identified as a potent inhibitor of a specific kinase pathway … with an IC50 value in the nanomolar range.' Accessed 2026-05-09. View Source
